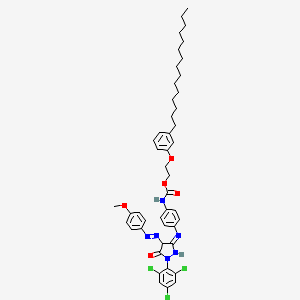
2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate is a useful research compound. Its molecular formula is C46H55Cl3N6O5 and its molecular weight is 878.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-Pentadecylphenoxy)ethyl (4-((4,5-dihydro-4-((4-methoxyphenyl)azo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)carbamate is a complex organic molecule with potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on available research findings.
The synthesis of this compound involves several steps, including the reaction of 3-pentadecylphenol with various reagents to form the desired carbamate structure. The process typically includes:
- Formation of the phenoxyacyl moiety : This is achieved by reacting 3-pentadecylphenol with acetic anhydride or similar agents.
- Azo coupling : The introduction of the azo group from 4-methoxyphenyl compounds enhances the compound's stability and potential reactivity.
- Carbamate formation : Finalizing the structure involves carbamate formation through amine reactions.
Research indicates that compounds structurally similar to 2-(3-Pentadecylphenoxy)ethyl...carbamate can modulate the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in lipid metabolism. This modulation affects various biological pathways including:
- N-acylethanolamine (NAE) signaling : These compounds can enhance FAAH activity, leading to increased hydrolysis of NAEs which play critical roles in cellular signaling and homeostasis .
- Neuroprotection and Cytotoxicity : Studies on related compounds have shown that they can influence neuronal viability under oxidative stress conditions. For instance, cardanolethanolamide has been observed to exacerbate cell death in neuronal cultures .
Case Studies and Research Findings
Several studies have investigated the biological implications of phenoxyacyl-ethanolamides:
- FAAH Activity Enhancement :
-
Neurotoxicity Studies :
- In experiments involving primary cultured neurons, cardanolethanolamide was shown to reduce cell viability significantly when exposed to oxidative stress. This effect was reversed upon the addition of FAAH inhibitors or NAE substrates, indicating a complex interaction between these compounds and neuronal health .
- Potential Applications in Drug Delivery :
Data Tables
特性
CAS番号 |
33952-87-3 |
|---|---|
分子式 |
C46H55Cl3N6O5 |
分子量 |
878.3 g/mol |
IUPAC名 |
2-(3-pentadecylphenoxy)ethyl N-[4-[[4-[(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]carbamate |
InChI |
InChI=1S/C46H55Cl3N6O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-33-18-16-19-39(30-33)59-28-29-60-46(57)51-36-22-20-35(21-23-36)50-44-42(53-52-37-24-26-38(58-2)27-25-37)45(56)55(54-44)43-40(48)31-34(47)32-41(43)49/h16,18-27,30-32,42H,3-15,17,28-29H2,1-2H3,(H,50,54)(H,51,57) |
InChIキー |
SGSWOVJPIPGGEE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCCOC(=O)NC2=CC=C(C=C2)N=C3C(C(=O)N(N3)C4=C(C=C(C=C4Cl)Cl)Cl)N=NC5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















